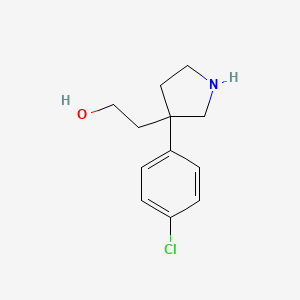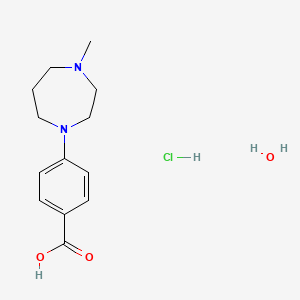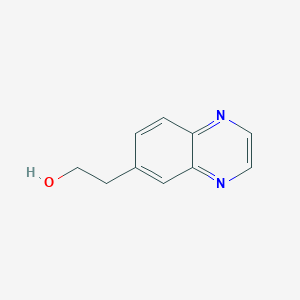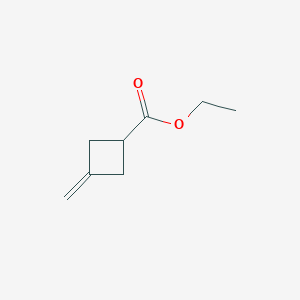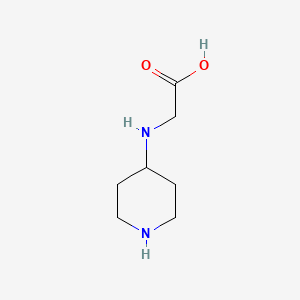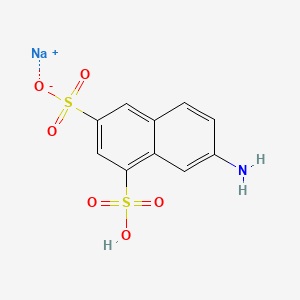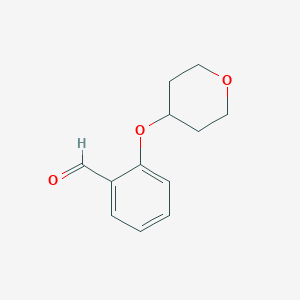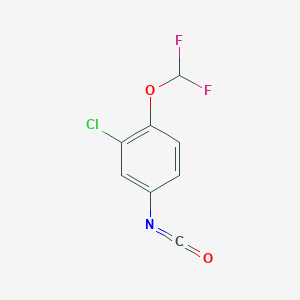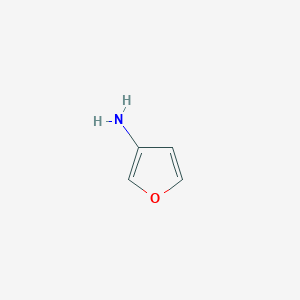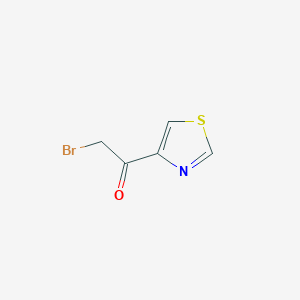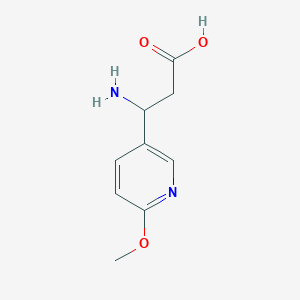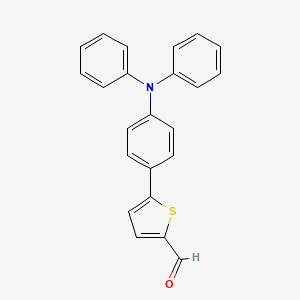
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
説明
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPA-TC) is a compound belonging to the family of thiophene-2-carbaldehydes. This compound has been studied for its potential applications in the field of chemistry and biochemistry. It has been used for a variety of purposes, including as a precursor for the synthesis of a range of other compounds, as an antioxidant, and as a reagent in organic synthesis. In addition, it has been studied for its potential applications in the field of medicine and pharmacology.
科学的研究の応用
Covalent Organic Frameworks (COFs)
DPAPTA serves as a formyl functional ligand linker for COFs . Its aldehyde group is ideal for forming double bond π-bridges with amines through condensation reactions. This property is crucial for the construction of COFs, which are highly ordered, porous, and crystalline materials with potential applications in gas storage, separation, catalysis, and sensing.
Aggregation Induced Emission (AIE)
Derived from DPAPTA, the AIE two-photon fluorescent probe AIETP demonstrated efficient brain vasculature imaging with high brightness and improved photostability . AIETP nanoparticles exhibited excellent two-photon cross-section and in vivo stability, along with great cell permeability and biocompatibility.
Mitochondria-Targeting Photosensitizers
A mitochondria-anchoring photosensitizer, TTVPHE , also derived from DPAPTA, showed AIE characteristics for efficient ablation of extrahepatic cholangiocarcinoma cells . TTVPHE exhibited fast cell penetration, selective mitochondria-targeting abilities, and excellent reactive oxygen species (ROS) generation under visible light irradiation.
Cyanide Ion Detection
The triphenylamine-thiophene conjugated with benzothiazole derivative fluorescent probe TP-1 indicated a visible color change from dark yellow to colorless and an increase in fluorescence intensity after the addition of cyanide anions . The detection limit for cyanide ions by TP-1 was found to be 4.24 x 10^-8 M, showcasing its potential for environmental monitoring and safety applications.
Near-Infrared (NIR) Imaging
DPAPTA-based AIE luminogen (AIEgen) can specifically light up the cell membrane without the need for a washing procedure . The staining process is ultrafast and easy to operate, performed by simply shaking the culture with cells at room temperature for a few seconds after the addition of the AIEgen.
Organic Light Emitting Diodes (OLEDs)
DPAPTA derivatives have been explored for their application in OLEDs due to their AIE properties and the ability to emit in the NIR region . This makes them suitable for creating more efficient and stable OLED displays with potential uses in various electronic devices.
Dye-Sensitized Solar Cells (DSSCs)
Compounds derived from DPAPTA have been investigated for their use in DSSCs . Their donor-acceptor-donor (D-A-D) configuration is beneficial for the design of organic dyes that can improve the efficiency of solar energy conversion.
Electrocatalytic Hydrogen Production
DPAPTA-related compounds have shown promise in electrocatalytic hydrogen production . Their unique electronic properties facilitate the catalytic process, which is essential for the development of sustainable energy solutions.
特性
IUPAC Name |
5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDKNZISWUVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594040 | |
| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | |
CAS RN |
291279-14-6 | |
| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



